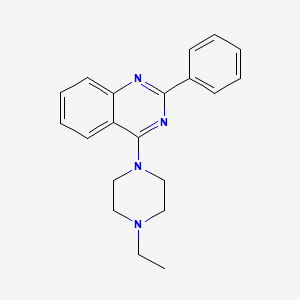
1-(4-ethoxybenzyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxybenzyl)-4-phenylpiperazine, also known as EBP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been studied for its potential applications in the field of pharmacology. EBP has been found to possess various biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Aplicaciones Científicas De Investigación
1-(4-ethoxybenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse in animal studies.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been shown to interact with other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-phenylpiperazine has been found to produce a range of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter serotonin in certain brain regions, which is thought to contribute to its antidepressant and anxiolytic effects. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-ethoxybenzyl)-4-phenylpiperazine in lab experiments is that it has been extensively studied and its pharmacological effects are well characterized. This makes it a useful tool for investigating the role of the 5-HT1A receptor and other neurotransmitter systems in various physiological and behavioral processes. However, one limitation of using 1-(4-ethoxybenzyl)-4-phenylpiperazine is that it has relatively low potency compared to other compounds that target the 5-HT1A receptor. This may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxybenzyl)-4-phenylpiperazine. One area of interest is the potential use of 1-(4-ethoxybenzyl)-4-phenylpiperazine as a treatment for drug addiction. Further studies are needed to investigate the mechanisms underlying its ability to reduce the reinforcing effects of drugs of abuse. Another area of interest is the development of more potent derivatives of 1-(4-ethoxybenzyl)-4-phenylpiperazine that could be used in experimental paradigms where higher potency is required. Additionally, further studies are needed to investigate the long-term effects of 1-(4-ethoxybenzyl)-4-phenylpiperazine on the brain and behavior, as well as its potential as a therapeutic agent for mood and anxiety disorders.
Métodos De Síntesis
The synthesis of 1-(4-ethoxybenzyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 1-(4-ethoxybenzyl)-4-phenylpiperazine as a white crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-22-19-10-8-17(9-11-19)16-20-12-14-21(15-13-20)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOIXWJKOJSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5622314.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5622318.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5622324.png)
![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5622329.png)
![5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622335.png)


![8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline](/img/structure/B5622352.png)
![N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5622356.png)
![4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol](/img/structure/B5622359.png)

![4-[1-benzyl-5-(1-methylpiperidin-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5622376.png)
